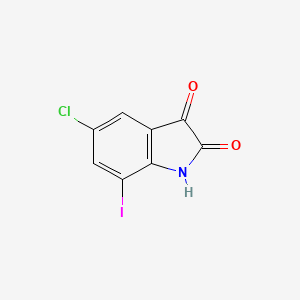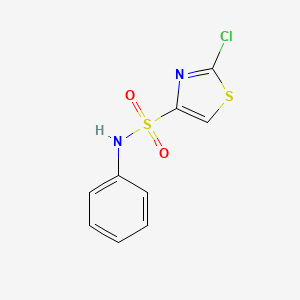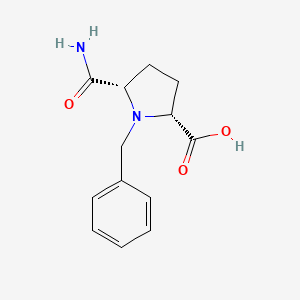![molecular formula C13H20O2 B13638346 (1S)-1-[4-(pentyloxy)phenyl]ethanol](/img/structure/B13638346.png)
(1S)-1-[4-(pentyloxy)phenyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-[4-(pentyloxy)phenyl]ethanol: is an organic compound characterized by the presence of a phenyl group substituted with a pentyloxy group and an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-[4-(pentyloxy)phenyl]ethanol typically involves the following steps:
Formation of the pentyloxyphenyl intermediate: This can be achieved by reacting 4-hydroxybenzaldehyde with pentyl bromide in the presence of a base such as potassium carbonate.
Reduction to the alcohol: The intermediate is then reduced using a suitable reducing agent like sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: (1S)-1-[4-(pentyloxy)phenyl]ethanol can undergo oxidation reactions to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form various derivatives depending on the reducing agents used.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or PCC (Pyridinium chlorochromate).
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: It can be used to study enzyme interactions and metabolic pathways.
Medicine:
Industry:
Material Science: Used in the development of new materials with specific properties.
Cosmetics: Potential use in formulations due to its alcohol and phenyl group functionalities.
作用機序
The mechanism by which (1S)-1-[4-(pentyloxy)phenyl]ethanol exerts its effects involves interactions with various molecular targets. The ethanol moiety can participate in hydrogen bonding, while the phenyl group can engage in π-π interactions. These interactions can influence the compound’s behavior in biological systems and its reactivity in chemical processes.
類似化合物との比較
- (1S)-1-[4-(methoxy)phenyl]ethanol
- (1S)-1-[4-(ethoxy)phenyl]ethanol
- (1S)-1-[4-(butoxy)phenyl]ethanol
Comparison:
- Structural Differences: The length of the alkoxy chain varies among these compounds, which can influence their physical and chemical properties.
- Reactivity: The reactivity of these compounds in various chemical reactions may differ due to the steric and electronic effects of the alkoxy group.
- Applications: While they may share similar applications, the specific properties of each compound can make them more suitable for certain uses.
特性
分子式 |
C13H20O2 |
|---|---|
分子量 |
208.30 g/mol |
IUPAC名 |
(1S)-1-(4-pentoxyphenyl)ethanol |
InChI |
InChI=1S/C13H20O2/c1-3-4-5-10-15-13-8-6-12(7-9-13)11(2)14/h6-9,11,14H,3-5,10H2,1-2H3/t11-/m0/s1 |
InChIキー |
LBVSMLUOJGZYAI-NSHDSACASA-N |
異性体SMILES |
CCCCCOC1=CC=C(C=C1)[C@H](C)O |
正規SMILES |
CCCCCOC1=CC=C(C=C1)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



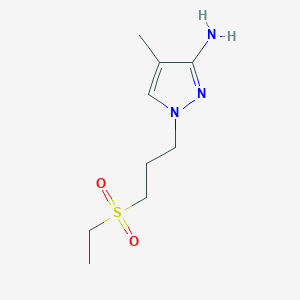
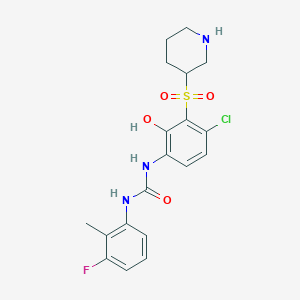
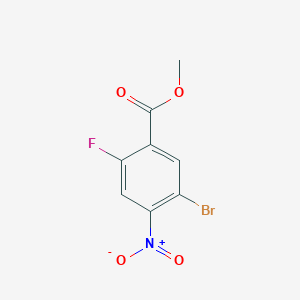
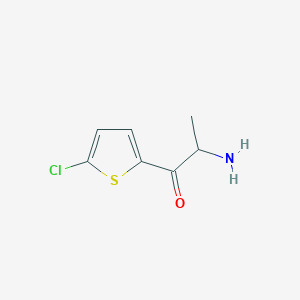

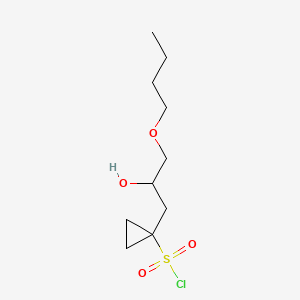
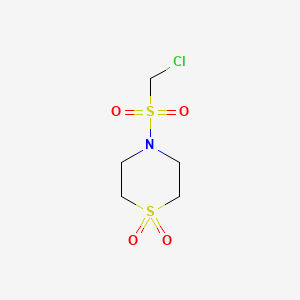
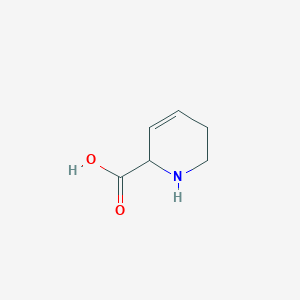
![1-Methyl-4-propyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B13638307.png)
